molecular formula C3H4Cl2F2O B13763254 Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci)

Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci)

Katalognummer: B13763254
Molekulargewicht: 167.98 g/mol
InChI-Schlüssel: RFKMCNOHBTXSMU-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) is a chemical compound known for its unique structure and properties. It is a colorless liquid with a fruity odor and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) is produced industrially by the addition of methanol to 1,1-dichloro-2,2-difluoroethylene in the presence of sodium methoxide . This reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same reaction mentioned above. The process is optimized to maximize yield and minimize impurities. The reaction is typically conducted in a controlled environment to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Air, oxygen, ozone, peroxy compounds.

    Substitution Reagents: Various halogens and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential use as an anesthetic agent.

    Industry: Utilized in the production of other chemicals and materials.

Wirkmechanismus

The mechanism by which Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an anesthetic agent, it interacts with the central nervous system to produce its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) is unique due to its specific combination of halogen atoms and methoxy group, which gives it distinct chemical and physical properties. Its unique structure allows it to be used in specific applications where other compounds may not be suitable.

Eigenschaften

Molekularformel

C3H4Cl2F2O

Molekulargewicht

167.98 g/mol

IUPAC-Name

2,2-dichloro-1,1-difluoro-1-(trideuteriomethoxy)ethane

InChI

InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3/i1D3

InChI-Schlüssel

RFKMCNOHBTXSMU-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC(C(Cl)Cl)(F)F

Kanonische SMILES

COC(C(Cl)Cl)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.